molecular formula C13H26N2O2 B1278537 1-BOC-4-BUTYLPIPERAZINE CAS No. 412293-87-9

1-BOC-4-BUTYLPIPERAZINE

Cat. No.: B1278537
CAS No.: 412293-87-9
M. Wt: 242.36 g/mol
InChI Key: NCCMVMZWKJDRAE-UHFFFAOYSA-N
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Description

1-BOC-4-BUTYLPIPERAZINE is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperazine, where the piperazine ring is substituted with a butyl group at the 4-position and a tert-butoxycarbonyl (BOC) group at the 1-position. This compound is often used as an intermediate in organic synthesis and pharmaceutical research due to its stability and reactivity .

Mechanism of Action

Target of Action

It’s known that piperazine derivatives serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

It’s known that piperazine derivatives can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s properties such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, suggest that it may have favorable pharmacokinetic properties .

Result of Action

It’s known that piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It’s known that the compound’s properties such as its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, suggest that it may be influenced by various environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-BOC-4-BUTYLPIPERAZINE can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromobutane with tert-butyl 1-piperazinecarboxylate. The reaction is typically carried out in the presence of a base such as N-benzyl-trimethylammonium hydroxide at room temperature without the use of a solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-BOC-4-BUTYLPIPERAZINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-BOC-4-BUTYLPIPERAZINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperazine-containing drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BOC-4-BUTYLPIPERAZINE is unique due to the presence of both the BOC protecting group and the butyl substituent. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 4-butylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-6-7-14-8-10-15(11-9-14)12(16)17-13(2,3)4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCMVMZWKJDRAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445442
Record name Tert-butyl 4-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412293-87-9
Record name Tert-butyl 4-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from butanal and piperazine-1-carboxylic acid tert-butyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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